
3-(2-Fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a fluorophenyl group, a methyl group, and a thioxoimidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-fluoroaniline with carbon disulfide and methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-5-methyl-2-sulfonylimidazolidin-4-one.
Reduction: 3-(2-Fluorophenyl)-5-methyl-2-thiolimidazolidin-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thioxoimidazolidinone core contributes to its overall stability and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Contains a bromine atom in place of fluorine.
3-(2-Iodophenyl)-5-methyl-2-thioxoimidazolidin-4-one: Features an iodine atom instead of fluorine.
Uniqueness
3-(2-Fluorophenyl)-5-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its halogenated analogs. The fluorine atom also contributes to the compound’s stability and potential biological activity.
特性
CAS番号 |
78334-95-9 |
|---|---|
分子式 |
C10H9FN2OS |
分子量 |
224.26 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-5-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H9FN2OS/c1-6-9(14)13(10(15)12-6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,15) |
InChIキー |
RUXQMUPQUYMFHL-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)N1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



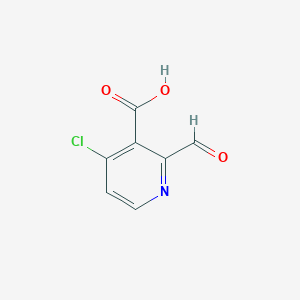
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
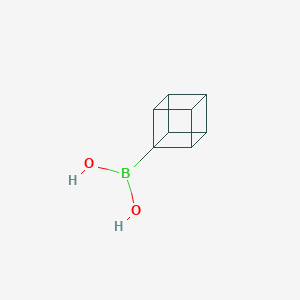
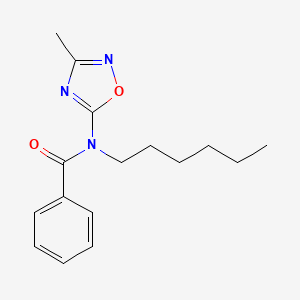
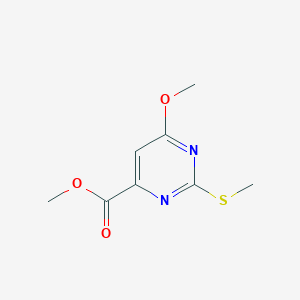

![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)

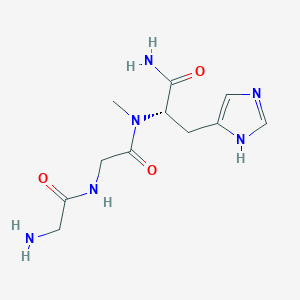

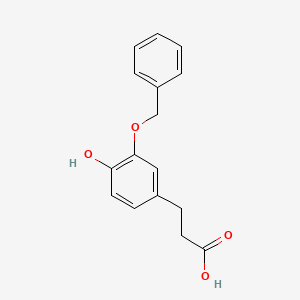
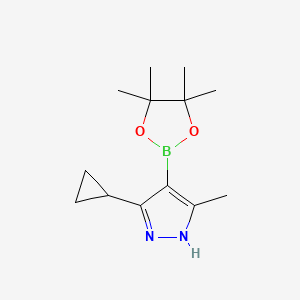
![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
